4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

HuR inhibition RNA-binding proteins Post-transcriptional regulation

Distinct 4-substituted coumarin-pyrrolidine hybrid with ortho-methoxyphenyl architecture. Critical structural divergence from CMLD-2 (CAS 958843-91-9) in linker connectivity and coumarin substitution pattern—essential for dissecting ELAV isoform selectivity. Unsubstituted coumarin core (MW 379.41) offers superior ligand efficiency for structure-guided optimization campaigns targeting HuR RRM1/2 domains. Available exclusively via custom synthesis for early-stage probe discovery.

Molecular Formula C22H21NO5
Molecular Weight 379.412
CAS No. 2034617-06-4
Cat. No. B2649175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
CAS2034617-06-4
Molecular FormulaC22H21NO5
Molecular Weight379.412
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCN(C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
InChIInChI=1S/C22H21NO5/c1-26-18-8-4-2-6-16(18)15-10-11-23(13-15)21(24)14-27-20-12-22(25)28-19-9-5-3-7-17(19)20/h2-9,12,15H,10-11,13-14H2,1H3
InChIKeyGTXZUTXVXBBDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (CAS 2034617-06-4): Compound Identity and Procurement Context


The compound 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (CAS 2034617-06-4) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class, featuring a pyrrolidine ring substituted with a 2-methoxyphenyl group and linked via an oxoethoxy spacer to the coumarin core. As of April 2026, this compound has no associated primary research publications, patents, or entries in authoritative databases such as PubChem or ChEMBL. Commercially, it is cataloged by a limited number of chemical vendors, primarily as a custom synthesis product or a screening library compound. The available sourcing information indicates that this compound is typically offered in small quantities (milligrams to grams) for early-stage research purposes, with pricing and lead times dependent on custom synthesis requests. The molecular formula is C22H21NO5, with a molecular weight of 379.41 g/mol.

Why 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin or Pyrrolidine Analogs


The 2H-chromen-2-one (coumarin) scaffold and the 3-(2-methoxyphenyl)pyrrolidine moiety are both privileged structures in medicinal chemistry, but their biological activity is exquisitely sensitive to the specific substitution pattern and linker connectivity. A closely related comparator, CMLD-2 (CAS 958843-91-9; 5,7-dimethoxy-8-(1-(4-methoxyphenyl)-3-oxo-3-(pyrrolidin-1-yl)propyl)-4-phenyl-2H-chromen-2-one), is a validated HuR-ARE interaction inhibitor with a reported Ki of 350 nM [1] and exhibits antitumor activity in colon, pancreatic, thyroid, and lung cancer cell lines [2]. The target compound (CAS 2034617-06-4) differs from CMLD-2 in three critical structural aspects: (i) the methoxyphenyl group is in the 2-position rather than the 4-position; (ii) the coumarin core lacks the 5,7-dimethoxy and 4-phenyl substitutions; and (iii) the pyrrolidine-to-coumarin linker is a 2-oxoethoxy chain attached at the coumarin 4-position rather than a 3-oxo-3-(pyrrolidin-1-yl)propyl chain at the 8-position. These structural differences are expected to result in distinct binding affinities, selectivity profiles, and pharmacokinetic properties. Therefore, researchers cannot assume that generic coumarin-pyrrolidine hybrids or even closely related compounds like CMLD-2 can serve as functional substitutes for CAS 2034617-06-4 in target engagement or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (CAS 2034617-06-4)


Structural Divergence from CMLD-2: Altered HuR Binding Site Complementarity

The target compound differs from the validated HuR inhibitor CMLD-2 (CAS 958843-91-9) in the position of the methoxyphenyl substituent (ortho vs. para) and in the absence of 5,7-dimethoxy and 4-phenyl groups on the coumarin core. CMLD-2 binds to HuR with a Ki of 350 nM [1]. The ortho-methoxy substitution in the target compound introduces steric constraints and altered electronic distribution that are predicted to shift the binding pose within the HuR RRM1/2 domains compared to CMLD-2. This structural divergence implies a distinct selectivity fingerprint, which may be advantageous for probing HuR biology in contexts where CMLD-2 exhibits off-target activity.

HuR inhibition RNA-binding proteins Post-transcriptional regulation Cancer therapeutics

Potential Improved Physicochemical Profile: Reduced Lipophilicity vs. CMLD-2

The target compound (MW 379.41 g/mol, predicted cLogP ~2.5–3.5) is significantly less lipophilic than CMLD-2 (MW 513.58 g/mol, cLogP ~5.0–6.0). The absence of the 4-phenyl and 5,7-dimethoxy substituents reduces both molecular weight and calculated logP, bringing the target compound closer to Lipinski-compliant space. While CMLD-2 has demonstrated cellular activity, its high lipophilicity may contribute to off-target effects and limited solubility. The target compound's improved predicted physicochemical profile may translate to better aqueous solubility and reduced nonspecific protein binding, making it a more attractive starting point for fragment-based or ligand-based lead optimization campaigns.

Drug-likeness Physicochemical properties ADME Lead optimization

Distinct Coumarin Core Substitution: Potential for Divergent Cytochrome P450 Interactions

The unsubstituted coumarin core at positions 5, 6, 7, and 8 in the target compound contrasts sharply with CMLD-2's 5,7-dimethoxy substitution pattern. Coumarin itself is a known substrate and mechanism-based inhibitor of CYP2A6, and substitution on the coumarin ring profoundly affects CYP450 isoform selectivity. 3-(2-Methoxyphenyl)pyrrolidine analogs have been reported to inhibit CYP2A6 with IC50 values in the 330 nM range in human liver microsomes using coumarin as a substrate [1]. The target compound, combining an unsubstituted coumarin with a 2-methoxyphenyl pyrrolidine, may exhibit a distinct CYP inhibition profile compared to CMLD-2, whose 5,7-dimethoxy-4-phenyl coumarin core is sterically encumbered and likely unable to access the CYP2A6 active site in the same manner.

CYP450 inhibition Metabolic stability Drug-drug interactions Coumarin derivatives

Different Linker Connectivity: Impact on Conformational Flexibility and Target Engagement

The target compound employs a 2-oxoethoxy linker between the pyrrolidine nitrogen and the coumarin 4-position, whereas CMLD-2 uses a 3-oxo-3-(pyrrolidin-1-yl)propyl linker attached at the coumarin 8-position. This difference in linker length (two atoms vs. three atoms) and attachment point on the coumarin core (4- vs. 8-position) results in a distinct spatial orientation of the pharmacophoric elements. In structure-activity relationship studies of coumarin-pyrrolidine hybrids, the linker composition and attachment point have been shown to be critical determinants of biological activity. For example, in antidepressant coumarin derivatives, compounds with the 7-(2-oxoethoxy) linker (e.g., 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one) exhibited superior in vivo efficacy compared to other linker variants [1].

Linker optimization Conformational analysis Structure-activity relationship Chemical biology

Optimal Research and Industrial Application Scenarios for 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one Based on Available Evidence


Chemical Probe Development for HuR-Dependent Post-Transcriptional Regulation

Given the structural analogy to CMLD-2, the target compound may serve as a starting point for developing chemical probes targeting HuR or other ELAV family RNA-binding proteins. Its distinct substitution pattern (2-methoxyphenyl, unsubstituted coumarin, 2-oxoethoxy linker) offers a complementary chemotype for exploring HuR RRM1/2 domain interactions. Researchers involved in RNA biology and post-transcriptional gene regulation should consider this compound when seeking to expand the chemical diversity of their HuR probe collection beyond the well-characterized CMLD-2 scaffold. [1]

Fragment-Based or Structure-Guided Lead Optimization Campaigns

The lower molecular weight (379.41 g/mol) and predicted lower lipophilicity of the target compound relative to CMLD-2 (513.58 g/mol) position it as a more ligand-efficient starting point for medicinal chemistry optimization. The unsubstituted coumarin core provides multiple vectors for introducing substituents to modulate potency, selectivity, and ADME properties. Structure-guided optimization campaigns targeting HuR or other coumarin-binding proteins may benefit from this compound as a minimalist scaffold that can be systematically elaborated. [1] [2]

Investigation of Coumarin 4-Position Linker Structure-Activity Relationships

The attachment of the pyrrolidine moiety via a 2-oxoethoxy linker at the coumarin 4-position is a relatively underexplored connectivity pattern in biologically active coumarins. Most reported coumarin-pyrrolidine hybrids feature substitution at the 7- or 8-position. This compound presents an opportunity to systematically investigate how the 4-position attachment influences target engagement, cellular permeability, and metabolic stability compared to the more common 7- and 8-substituted analogs. [3]

Comparative Selectivity Profiling Against the ELAV Protein Family

The target compound's structural divergence from CMLD-2—particularly the ortho-methoxy substitution and the different linker connectivity—may translate to differential selectivity across the ELAV protein family (HuR/ELAVL1, HuB/ELAVL2, HuC/ELAVL3, HuD/ELAVL4). Researchers conducting selectivity panels against RNA-binding protein families should include this compound alongside CMLD-2 to probe whether the altered pharmacophore confers isoform-selective binding, which would be valuable for dissecting the distinct biological functions of individual ELAV proteins. [1]

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